molecular formula C21H16N6O3S2 B2945276 N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide CAS No. 892731-53-2

N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide

Cat. No.: B2945276
CAS No.: 892731-53-2
M. Wt: 464.52
InChI Key: LYIOGNJSRPMMPG-UHFFFAOYSA-N
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Description

N-(4-{[3-(Phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide is a structurally complex heterocyclic compound featuring a fused thieno-triazolo-pyrimidine core. Key substituents include a phenylsulfonyl group at position 3 and an acetamide-linked phenylamino group at position 4. This compound belongs to the triazolopyrimidine family, a class known for diverse biological activities, including pesticidal and antifungal properties .

Properties

IUPAC Name

N-[4-[[10-(benzenesulfonyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O3S2/c1-13(28)22-14-7-9-15(10-8-14)23-19-18-17(11-12-31-18)27-20(24-19)21(25-26-27)32(29,30)16-5-3-2-4-6-16/h2-12H,1H3,(H,22,28)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIOGNJSRPMMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core

    • Starting with a thienopyrimidine derivative, the core structure is formed through cyclization reactions involving hydrazine and appropriate aldehydes under reflux conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
  • Reduction

    • Reduction reactions using agents like sodium borohydride can reduce the phenylsulfonyl group to a phenylthiol group.
  • Substitution

    • Nucleophilic substitution reactions can occur at the acetamide or phenylsulfonyl groups, allowing for the introduction of different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Coupling Reagents: EDCI, HOBt.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Phenylthiol Derivatives: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide has several scientific research applications:

  • Chemistry

    • Used as a building block for synthesizing more complex molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology

    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its anticancer properties, particularly its ability to inhibit cell proliferation.
    • Investigated for antiviral activities against various pathogens.
  • Industry

    • Potential applications in the development of new pharmaceuticals.
    • Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

    Pathways Involved: By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. It may also interfere with viral replication processes by targeting viral enzymes.

Comparison with Similar Compounds

Structural and Functional Analogues

Triazolopyrimidine Derivatives

(a) Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
  • Structural Features: Lacks the thieno ring system but retains the triazolopyrimidine core. Features a sulfonamide group instead of a phenylsulfonyl-acetamide combination.
  • Activity : A commercial herbicide inhibiting acetolactate synthase (ALS) in weeds. The sulfonamide group enhances binding to ALS enzymes .
  • Comparison: The thieno ring in the target compound may improve lipophilicity and membrane permeability compared to flumetsulam’s simpler triazolopyrimidine scaffold.
(b) 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones
  • Structural Features: Triazolopyrimidine core with oxoacetylhydrazone substituents. No sulfur-containing heterocycles (e.g., thieno) or phenylsulfonyl groups.
  • Activity : Exhibits herbicidal and fungicidal effects. Chiral centers in some derivatives enhance bioactivity .
  • Comparison : The acetamide group in the target compound may offer greater hydrolytic stability compared to hydrazones, which are prone to degradation.

Pyrrolo-Thiazolo-Pyrimidine Derivatives

(c) 5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidines
  • Structural Features : Fused pyrrolo-thiazolo-pyrimidine system with methoxyphenyl and triazole-thiol substituents.
  • Comparison: The target compound’s thieno-triazolo-pyrimidine system may offer distinct electronic properties due to sulfur atoms, influencing receptor interactions.

Research Findings and Mechanistic Insights

  • Bioactivity Trends: Sulfur-containing heterocycles (e.g., thieno or thiazolo) enhance lipophilicity and target binding in triazolopyrimidine derivatives. For example, flumetsulam’s sulfonamide group directly interacts with ALS enzymes , while the target compound’s phenylsulfonyl moiety may mimic this interaction.
  • Synthetic Challenges: The fusion of thieno and triazolo rings (as in the target compound) requires precise control of reaction conditions, such as temperature and catalysts, to avoid side products. highlights the use of Na2CO3 and DMF/LiH for similar heterocyclizations .
  • Structure-Activity Relationship (SAR) : Substitution at position 5 (e.g., acetamide vs. hydrazone) significantly impacts bioactivity. Acetamide derivatives generally exhibit better stability than hydrazones, as seen in .

Biological Activity

N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The molecular formula for this compound is C21H17N5O2S2C_{21}H_{17}N_{5}O_{2}S_{2}, with a molecular weight of 435.5 g/mol. Its structure features a thieno-triazolo-pyrimidine core which is significant for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno-Triazolo-Pyrimidine Core : This is achieved through cyclization reactions using starting materials like β-enamino esters.
  • Introduction of Functional Groups : The phenylsulfonyl and acetamide groups are introduced via nucleophilic substitution reactions.
  • Purification : High-performance liquid chromatography (HPLC) is often used to purify the final product.

Anticancer Activity

Research indicates that derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines exhibit potent anticancer properties. For instance, a study reported that a closely related compound demonstrated an IC50 value of 29 nM against cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications to the phenylsulfonyl group can enhance cytotoxicity against various cancer types.

CompoundCell LineIC50 (nM)
3-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amineMCF-729.0
3-(phenylsulfonyl)-N-(2-thienylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amineHCT-11617.0

Serotonin Receptor Affinity

The compound has been identified as a selective antagonist for the serotonin 5-HT6 receptor. Binding affinity studies revealed a Ki value of 1.7 nM for certain derivatives . This selectivity suggests potential therapeutic applications in treating disorders associated with serotonin dysregulation.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Receptor Modulation : By binding to the 5-HT6 receptor, it modulates serotonin signaling pathways which are implicated in mood regulation and cognitive function.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation by occupying their active sites.

Case Studies

Several case studies have documented the efficacy of thieno-triazolo-pyrimidine derivatives in preclinical models:

  • Study on MCF-7 Cells : A derivative showed significant inhibition of cell growth at concentrations as low as 29 nM.
    "The compound exhibited remarkable potency against MCF-7 cells compared to standard chemotherapeutics" .
  • In Vivo Studies : Animal models treated with these compounds demonstrated reduced tumor sizes and improved survival rates compared to controls.

Q & A

Q. What are the optimized synthetic routes for preparing N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide?

Answer: The synthesis of this compound and its analogs typically involves multi-step reactions, including sulfonylation, nucleophilic substitution, and cyclization. Key steps include:

  • Sulfonylation : Introduction of the phenylsulfonyl group at the thieno-triazolo-pyrimidine core via reaction with benzenesulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .
  • Amination : Substitution at the 5-position of the pyrimidine ring with aniline derivatives (e.g., 4-aminophenylacetamide) using polar aprotic solvents like DMF or DMSO at elevated temperatures (80–100°C) .
  • Purification : Flash column chromatography (e.g., CH₂Cl₂/CH₃OH/acetic acid gradients) or prep-RP-HPLC for isolating intermediates with low yields (2–26%) due to steric hindrance and solubility challenges .

Q. Example Protocol from Literature :

StepReagents/ConditionsYieldCharacterization Method
Final coupling4-aminophenylacetamide, DMF, 80°C, 12h3–20%¹H NMR (CDCl₃, 300–500 MHz), HRMS

Q. How is the compound characterized structurally, and what analytical methods are critical for confirming its identity?

Answer: Structural confirmation relies on:

  • ¹H/¹³C NMR : Key signals include the phenylsulfonyl group (δ ~7.5–8.5 ppm for aromatic protons) and acetamide NH (δ ~8.2–8.5 ppm, broad singlet) .
  • HRMS (ESI-TOF) : Used to verify molecular weight and fragmentation patterns (e.g., [M+H]+ ion matching theoretical calculations within 0.1 ppm error) .
  • X-ray crystallography : For resolving ambiguous stereochemistry or confirming fused-ring systems (e.g., thieno-triazolo-pyrimidine core geometry) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer: SAR studies should systematically modify substituents and evaluate pharmacological effects:

  • Core modifications : Replace the thieno-triazolo-pyrimidine scaffold with pyrido[2,3-d]pyrimidines or thiazolo analogs to assess activity changes .
  • Substituent screening : Test substituents on the phenylsulfonyl (e.g., 4-CF₃, 4-OCH₃) and acetamide (e.g., fluorophenyl, methoxybenzyl) groups for potency variations .
  • In vitro assays : Measure inhibition constants (Ki) against target proteins (e.g., urea transporters, adenosine receptors) using radioligand binding or fluorescence polarization .

Q. Example SAR Findings :

Substituent (R)Target Activity (IC₅₀)Key Insight
4-CF₃ (phenylsulfonyl)UT-B inhibition: 12 nMElectron-withdrawing groups enhance binding
4-OCH₃ (acetamide)A3 receptor antagonism: 95% inhibitionMethoxy improves solubility without activity loss

Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?

Answer: Contradictions may arise from assay variability, purity issues, or off-target effects. Mitigation strategies include:

  • Standardized protocols : Replicate assays under identical conditions (e.g., buffer pH, temperature) and use internal controls (e.g., reference inhibitors) .
  • Purity validation : Re-characterize batches via HPLC (>95% purity) and quantify residual solvents (GC-MS) to exclude confounding factors .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to identify binding pose discrepancies across protein conformers .

Q. How can advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?

Answer:

  • Fluorescence quenching : Monitor changes in tryptophan fluorescence of target proteins upon ligand binding to calculate dissociation constants (Kd) .
  • STD-NMR : Detect ligand-protein interactions via saturation transfer difference NMR, identifying critical binding moieties (e.g., phenylsulfonyl group) .
  • Cryo-EM/X-ray co-crystallography : Resolve high-resolution structures of the compound bound to its target (e.g., UT-B transporter) to guide rational design .

Q. What are the metabolic stability challenges, and how can they be addressed in preclinical studies?

Answer: The compound’s thieno-triazolo-pyrimidine core and acetamide group are susceptible to hepatic oxidation and hydrolysis, respectively. Solutions include:

  • Prodrug design : Mask labile groups (e.g., acetamide → methyl ester) to enhance bioavailability .
  • In vitro microsomal assays : Test stability using human liver microsomes (HLM) with NADPH cofactors; optimize via deuteration at metabolic hotspots .

Q. How does crystallographic data inform synthetic optimization?

Answer: X-ray structures reveal non-covalent interactions (e.g., π-π stacking with phenylsulfonyl, hydrogen bonds with pyrimidine N-atoms) that drive binding. Modifications to enhance these interactions include:

  • Halogen bonding : Introduce 4-Br or 4-Cl substituents to engage hydrophobic pockets .
  • Rigidification : Incorporate fused rings (e.g., cyclopentane) to reduce conformational entropy and improve affinity .

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